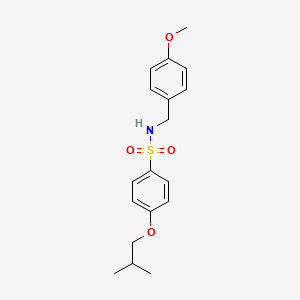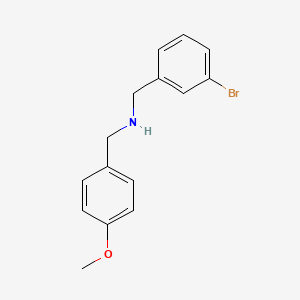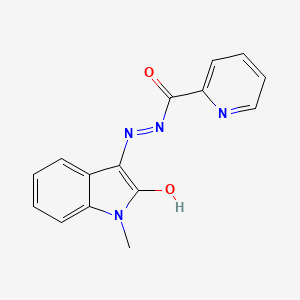
2-adamantyl(2-methoxy-5-nitrophenyl)amine
Description
Synthesis Analysis
The synthesis of compounds related to 2-adamantyl(2-methoxy-5-nitrophenyl)amine involves multiple steps, including reactions that introduce adamantane or its derivatives to various molecular frameworks. For example, the synthesis of ethyl N-[4-(adamantan-1-ylamino)-2-amino-5-nitrosopyrimidin-6-yl]-3-aminopropionate demonstrates the incorporation of adamantane into a complex nitrosopyrimidine unit, highlighting the methods of integrating adamantane into diverse chemical structures (Yépes et al., 2012). Furthermore, the attempted synthesis of a conjugate between 2-methoxyestradiol and adamantane underscores the challenges and innovative approaches in combining adamantane with biologically active molecules (Zefirov et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds containing adamantyl groups is characterized by their distinct three-dimensional configurations, which significantly influence their chemical behavior and interactions. The polarized electronic structures and hydrogen-bonded supramolecular assembly in compounds like 2-amino-6-methoxy-4-(4-methylanilino)-5-nitrosopyrimidine provide insights into the intricate molecular arrangements and the role of adamantane in facilitating specific molecular orientations (Yépes et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-adamantyl(2-methoxy-5-nitrophenyl)amine and its derivatives illustrate the reactivity of adamantane-containing compounds. For instance, electrophilic reactions of 5-aryltetrazoles leading to the synthesis of isomeric 2-(adamantan-1-yl)-5-nitrophenyl-2H-tetrazoles showcase the versatility of adamantane in participating in various chemical transformations (Mikolaichuk et al., 2020).
Mechanism of Action
While the specific mechanism of action for 2-adamantyl(2-methoxy-5-nitrophenyl)amine is not mentioned in the retrieved papers, it is known that a number of adamantane derivatives exhibit high antiviral activity . Some of these compounds are known drugs against influenza virus (amantadine, rimantadine) .
Future Directions
The development of efficient methods for the synthesis of amino derivatives of 2-substituted adamantane seems to be an urgent task . One of the promising design options for new highly effective anti-influenza drugs is the replacement of the amino group with polynitrogen heterocyclic fragments . This fragment can be the tetrazole ring, a well-known pharmacophore due to its high stability in metabolic processes and low toxicity .
properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)adamantan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-16-3-2-14(19(20)21)9-15(16)18-17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17-18H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGWXRXXKNMPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185103 | |
| Record name | N-(2-Methoxy-5-nitrophenyl)tricyclo[3.3.1.13,7]decan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-2-yl-(2-methoxy-5-nitro-phenyl)-amine | |
CAS RN |
332108-15-3 | |
| Record name | N-(2-Methoxy-5-nitrophenyl)tricyclo[3.3.1.13,7]decan-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332108-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxy-5-nitrophenyl)tricyclo[3.3.1.13,7]decan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-methoxypropyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628375.png)
![1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-6-quinolinyl}ethanone](/img/structure/B5628388.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5628396.png)

![1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5628405.png)
![1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5628415.png)

![2-(3-phenylpropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628440.png)
![2-(2-furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5628441.png)
![4-{1-[(5-ethylpyridin-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5628457.png)
![N-[2-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5628464.png)
![5-(4-chlorophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5628467.png)
